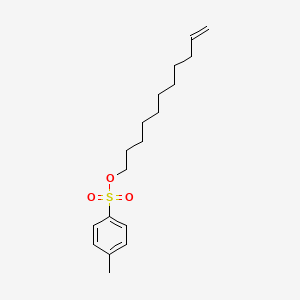
undec-10-en-1-yl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
undec-10-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is derived from undecenyl alcohol and p-toluenesulfonic acid. This compound is known for its utility in various organic synthesis processes due to its reactivity and functional group compatibility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of undec-10-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 10-undecen-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
10-undecen-1-ol+p-toluenesulfonyl chloride→10-Undecenyl p-toluenesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the conversion rate and minimize by-products.
化学反应分析
Types of Reactions
undec-10-en-1-yl 4-methylbenzene-1-sulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): This is the most common reaction, where the sulfonate group acts as a leaving group, allowing nucleophiles to attack the carbon atom.
Oxidation: The double bond in the undecenyl chain can be oxidized to form epoxides or diols.
Reduction: The sulfonate group can be reduced to a sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Produces ethers, thioethers, or amines depending on the nucleophile.
Oxidation: Yields epoxides or diols.
Reduction: Forms sulfonamides.
科学研究应用
undec-10-en-1-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of polymers and surfactants.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavors.
作用机制
The mechanism of action of undec-10-en-1-yl 4-methylbenzene-1-sulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The sulfonate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. In biological systems, it can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby altering their activity and function.
相似化合物的比较
Similar Compounds
p-Toluenesulfonic Acid: A strong organic acid used in similar nucleophilic substitution reactions.
Methyl p-toluenesulfonate: A smaller analog used in methylation reactions.
Ethyl p-toluenesulfonate: Used in ethylation reactions.
Uniqueness
undec-10-en-1-yl 4-methylbenzene-1-sulfonate is unique due to its long aliphatic chain with a terminal double bond, which provides additional reactivity and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex molecules and materials that require specific structural features.
属性
分子式 |
C18H28O3S |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
undec-10-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H28O3S/c1-3-4-5-6-7-8-9-10-11-16-21-22(19,20)18-14-12-17(2)13-15-18/h3,12-15H,1,4-11,16H2,2H3 |
InChI 键 |
XIWBEXJOIRMPEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCC=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













